5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE
Overview
Description
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole intermediate.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone, under basic conditions.
Final Coupling Reaction: The final step involves coupling the pyrazole-oxazole intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a dihydrooxazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits the activity of lipoxygenases by binding to the enzyme’s active site, preventing the conversion of fatty acids to inflammatory mediators.
Signal Transduction: It may interfere with signal transduction pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Exhibits similar enzyme inhibitory properties but with different potency.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with similar inhibitory effects on lipoxygenases.
Uniqueness
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct binding properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-3-5-16(6-4-15)14-26-21(11-12-23-26)24-22(27)19-13-20(29-25-19)17-7-9-18(28-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRMXQXTGOGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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